molecular formula C9H14N2OS B6198580 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole CAS No. 2703774-14-3

5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole

Cat. No.: B6198580
CAS No.: 2703774-14-3
M. Wt: 198.3
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Description

5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methylsulfanyl group at position 5 and an oxan-2-yl group at position 1, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a hydrazine derivative with a diketone or an equivalent compound. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce larger quantities of the compound. Catalysts and optimized reaction parameters are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrazole derivatives

    Substitution: Substituted pyrazole derivatives

Scientific Research Applications

5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfanyl)-1H-pyrazole: Lacks the oxan-2-yl group, making it less complex.

    1-(Oxan-2-yl)-1H-pyrazole: Lacks the methylsulfanyl group, altering its reactivity and properties.

    5-(Methylsulfanyl)-1-(tetrahydrofuran-2-yl)-1H-pyrazole: Similar structure but with a tetrahydrofuran ring instead of an oxan ring.

Uniqueness

5-(Methylsulfanyl)-1-(oxan-2-yl)-1H-pyrazole is unique due to the presence of both the methylsulfanyl and oxan-2-yl groups, which confer distinct chemical and physical properties

Properties

CAS No.

2703774-14-3

Molecular Formula

C9H14N2OS

Molecular Weight

198.3

Purity

95

Origin of Product

United States

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